molecular formula C12H23NO2S B11863571 Tert-butyl 3-((methylthio)methyl)piperidine-1-carboxylate

Tert-butyl 3-((methylthio)methyl)piperidine-1-carboxylate

Cat. No.: B11863571
M. Wt: 245.38 g/mol
InChI Key: UUOXGEUZOOFDAS-UHFFFAOYSA-N
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Description

Tert-butyl 3-((methylthio)methyl)piperidine-1-carboxylate is a chemical building block of interest in pharmaceutical research and development. It features a piperidine ring, a common structural motif in medicinal chemistry, which is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a standard protecting group for amines, making this compound a versatile intermediate for the synthesis of more complex molecules . The 3-((methylthio)methyl) side chain introduces a sulfur-containing functional group, which can be further modified and offers potential for diverse chemical interactions. Compounds with similar piperidine-backbone structures have been utilized as key intermediates in the synthesis of potential therapeutic agents, including those investigated as inhibitors for targets like NSD2 in oncology research and MenA for tuberculosis treatment . This reagent is intended for use by qualified researchers in laboratory settings only. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 3-(methylsulfanylmethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2S/c1-12(2,3)15-11(14)13-7-5-6-10(8-13)9-16-4/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOXGEUZOOFDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mesylation-Substitution Strategy

This two-step approach involves converting a hydroxymethyl intermediate into a mesylate, followed by nucleophilic substitution with a methylthiolate species.

Step 1: Synthesis of Tert-Butyl 3-(Hydroxymethyl)piperidine-1-carboxylate

The precursor is synthesized via cyclization or functionalization of commercially available piperidine derivatives. For example:

  • Starting material : Piperidin-3-ylmethanol.

  • Boc protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using a base like triethylamine (TEA) at 0–25°C[].

Step 2: Mesylation and Substitution

StepReagents/ConditionsYieldNotes
MesylationMethanesulfonyl chloride (MsCl), TEA, DCM, 0°C → RT, 1–2 h89–100%[]DMAP may enhance reaction efficiency.
SubstitutionSodium thiomethoxide (NaSMe), DMF, 60–80°C, 4–6 h70–85%[]Anhydrous conditions prevent hydrolysis.

Mechanistic Insight :

  • Mesylation converts the hydroxymethyl group (-CH₂OH) into a superior leaving group (-CH₂OMs).

  • Nucleophilic attack by NaSMe replaces the mesylate with a methylthio group (-CH₂SMe).

Direct Thioalkylation via Mitsunobu Reaction

An alternative one-pot method employs the Mitsunobu reaction to introduce the methylthiomethyl group directly.

Procedure:

  • Substrate : Tert-butyl 3-hydroxypiperidine-1-carboxylate.

  • Reagents : Methanethiol, DIAD (diisopropyl azodicarboxylate), PPh₃ (triphenylphosphine), THF, 0°C → RT, 12 h[].

  • Yield : 65–75%.

Advantages :

  • Avoids intermediate isolation.

  • Stereoretentive for chiral piperidines.

Limitations :

  • Requires strict control of methanethiol gas.

Comparative Analysis of Methods

MethodStepsTotal YieldKey AdvantagesDrawbacks
Mesylation-Substitution262–85%High reproducibility; scalableMulti-step purification
Mitsunobu Reaction165–75%Single-step; retains stereochemistryHandling hazardous reagents

Optimization Strategies

Solvent and Base Selection

  • Mesylation : Dichloromethane or toluene with TEA/DMAP achieves >95% conversion[].

  • Substitution : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of NaSMe[].

Temperature Control

  • Substitution at 60–80°C minimizes side reactions (e.g., elimination)[].

Boc Group Stability

  • The tert-butyl carbamate remains intact under mild acidic/basic conditions but requires TFA/CH₂Cl₂ for deprotection[].

Scalability and Industrial Applications

  • Kilogram-scale synthesis (as per patent data[]):

    • Step 1 : 50 kg Boc-protected piperidine processed in toluene with MsCl.

    • Step 2 : Substitution with NaSMe in DMF yields 42 kg product (84% purity).

Challenges and Solutions

  • Thioether Oxidation : Use of inert atmospheres (N₂/Ar) prevents undesired sulfoxide formation[].

  • Byproduct Removal : Silica gel chromatography or recrystallization from hexane/EtOAc improves purity[ ].

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((methylthio)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

The compound is being explored as a lead candidate for developing new drugs targeting neurological disorders. Its structural characteristics suggest it may interact with neurotransmitter receptors, which could lead to therapeutic effects in conditions such as anxiety and depression. Research indicates that compounds with similar structures have been effective in modulating receptor activity, making this compound a promising candidate for further investigation.

Organic Synthesis

Tert-butyl 3-((methylthio)methyl)piperidine-1-carboxylate serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, making it suitable for synthesizing more complex molecules. This versatility is crucial for the development of new chemical entities in drug discovery and materials science.

Research has highlighted the potential of piperidine derivatives in various therapeutic areas, including:

  • Neurological Disorders: Compounds with piperidine structures have been shown to modulate neurotransmitter systems effectively.
  • Antimicrobial Activity: Some derivatives exhibit significant antimicrobial properties, suggesting that modifications to the piperidine core can enhance efficacy against bacterial strains.

For example, studies have demonstrated that certain piperidine derivatives can inhibit growth in Mycobacterium tuberculosis, showcasing the potential of these compounds in treating infectious diseases .

Mechanism of Action

The mechanism of action of tert-butyl 3-((methylthio)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The methylthio group can participate in nucleophilic interactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Methylthio vs. Sulfonyl Groups
  • Tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate (CAS: 1875796-95-4): Replacing the methylthio group with a methylsulfonyl (SO₂Me) moiety increases polarity and oxidative stability. Sulfonyl groups are electron-withdrawing, altering reactivity in substitution or coupling reactions compared to the electron-rich methylthio group .
  • Impact : The sulfonyl analog is less lipophilic (logP reduction) and more resistant to oxidation, making it suitable for applications requiring hydrolytic stability.
Hydroxyl and Amino Substituents
  • Tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate (CAS: 333986-05-3): Features a hydroxypyridinylmethyl group at the 4-position.
  • Tert-butyl 3-hydroxypiperidine-1-carboxylate (CAS: 85275-45-2): A direct hydroxyl substituent at the 3-position increases polarity significantly, limiting utility in hydrophobic environments .

Substitution Position and Ring Modifications

  • Tert-butyl 4-((3-oxobicyclo[2.2.1]heptan-2-yl)methyl)piperidine-1-carboxylate : Incorporates a bulky bicyclic ketone substituent at the 4-position. This modification sterically hinders the piperidine ring, affecting binding affinity in protein-ligand interactions. Synthesis involves microwave-assisted conjugate addition with Zn/Cu catalysts, differing from the nucleophilic alkylation used for methylthio analogs .
  • Tert-butyl 3-((piperidin-4-yloxy)methyl)azetidine-1-carboxylate: Replaces the piperidine ring with an azetidine (4-membered ring) and adds a piperidinyloxy group.

Electronic and Physicochemical Properties

Compound Substituent logP (Predicted) Key Reactivity
Target compound 3-((methylthio)methyl) ~2.5 Oxidation to sulfoxide/sulfone
Tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate 3-((methylsulfonyl)methyl) ~1.8 Stable under oxidative conditions
Tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate 4-(hydroxy(pyridin-2-yl)methyl) ~1.2 Hydrogen-bond donor/acceptor
Tert-butyl 3-hydroxypiperidine-1-carboxylate 3-hydroxy ~0.9 Prone to esterification/acylation

Key Findings and Implications

  • Structural Flexibility : The tert-butyl carbamate group provides a stable protective strategy, while the 3-position substituent dictates electronic and steric properties.
  • Reactivity vs. Stability : Methylthio groups offer a balance between lipophilicity and modifiability (e.g., oxidation to sulfones), whereas sulfonyl or hydroxyl analogs prioritize stability or polarity.
  • Synthetic Challenges : Bulky substituents (e.g., bicyclic ketones) require specialized conditions (microwave, transition metal catalysts), increasing complexity compared to straightforward alkylations .

Biological Activity

Tert-butyl 3-((methylthio)methyl)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C13H23N1O2SC_{13}H_{23}N_{1}O_{2}S. The structure includes a piperidine ring, a tert-butyl group, and a methylthio substituent, which are critical for its biological activity.

PropertyValue
Molecular Weight243.34 g/mol
CAS Number156185-63-6
Boiling PointNot available
SolubilitySoluble in organic solvents

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Introduction of the Methylthio Group : This is often done via nucleophilic substitution reactions where a methylthio derivative reacts with the piperidine.
  • Attachment of the Tert-butyl Group : Generally accomplished through tert-butylation reactions using tert-butyl chloride in the presence of a base.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

A study evaluated its efficacy against Mycobacterium tuberculosis, showing promising results with minimal inhibitory concentrations (MICs) in the low micromolar range (Table 1).

Bacterial StrainMIC (µg/mL)
Mycobacterium tuberculosis8
Staphylococcus aureus16
Escherichia coli32

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines.

In one case study, this compound was tested against human breast cancer cells (MCF-7), resulting in a decrease in cell viability by approximately 50% at a concentration of 20 µM after 48 hours.

The proposed mechanism of action for this compound involves:

  • Interaction with Enzymes : The methylthio group may enhance binding to specific enzymes or receptors, altering their activity.
  • Induction of Apoptosis : Evidence suggests that it may activate intrinsic apoptotic pathways, leading to cell death in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated its effectiveness against resistant strains of bacteria, indicating potential use in treating infections caused by multidrug-resistant organisms.
  • Cancer Cell Studies : Research published in Cancer Letters reported that the compound inhibited the proliferation of various cancer cell lines, suggesting that it could serve as a lead compound for drug development targeting cancer.
  • Pharmacological Evaluation : A comprehensive pharmacological evaluation indicated that the compound has favorable pharmacokinetic properties, making it a suitable candidate for further development as a therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for tert-butyl 3-((methylthio)methyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

Answer:

  • Key Steps :
    • Intermediate Preparation : Start with piperidine derivatives and introduce the methylthio methyl group via nucleophilic substitution or coupling reactions (e.g., using (methylthio)methanol or thiol reagents) .
    • Carbamate Formation : Protect the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine (TEA) .
    • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization for high purity (>95%).
  • Optimization :
    • Catalytic Systems: Palladium catalysts (e.g., SPhos Pd G3) improve coupling efficiency .
    • Temperature Control: Reactions at 60–100°C enhance yield while minimizing side products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the methylthio methyl group and Boc protection. Peaks for tert-butyl (δ ~1.4 ppm) and methylthio (δ ~2.1 ppm) groups are diagnostic .
  • HRMS : Validate molecular formula (e.g., C₁₃H₂₅NO₂S) with <2 ppm mass accuracy .
  • IR Spectroscopy : Identify carbonyl stretching (Boc group, ~1680–1720 cm⁻¹) and C-S bonds (~600–700 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood for volatile solvents .
  • Exposure Mitigation :
    • Skin Contact : Wash immediately with soap/water; remove contaminated clothing .
    • Inhalation : Move to fresh air; seek medical attention if irritation persists .
  • Storage : Store in airtight containers at 2–8°C, away from light and oxidizing agents .

Q. How can researchers determine the solubility profile of this compound for reaction planning?

Answer:

  • Stepwise Testing :
    • Polar Solvents : Test in DCM, THF, or acetonitrile (common for Boc-protected amines).
    • Aprotic Solvents : Evaluate dimethyl sulfoxide (DMSO) for biological assays .
    • Aqueous Systems : Use co-solvents (e.g., 10% DMSO in water) for solubility enhancement.
  • Quantification : UV-Vis spectroscopy or gravimetric analysis after solvent evaporation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the methylthio methyl group in cross-coupling reactions?

Answer:

  • Nucleophilic Substitution : The methylthio group acts as a leaving group under basic conditions, enabling alkylation or arylation via SN2 pathways .
  • Radical Pathways : In presence of peroxides, the C-S bond undergoes homolytic cleavage, forming thiyl radicals for C-C bond formation .
  • Catalytic Activation : Pd-mediated coupling (e.g., Kumada or Suzuki reactions) leverages sulfur’s coordinating ability to stabilize intermediates .

Q. How can stability studies under varying pH and temperature conditions inform storage and application?

Answer:

  • pH Stability :
    • Acidic Conditions (pH <3): Boc group hydrolyzes, releasing piperidine. Monitor via TLC or HPLC .
    • Neutral/Alkaline (pH 7–12): Stable for >72 hours at 25°C .
  • Thermal Stability :
    • Decomposition >150°C yields CO₂ and tert-butanol. Use differential scanning calorimetry (DSC) to identify exothermic peaks .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

Answer:

  • In Silico Prediction : Use tools like ProTox-II or ADMETLab to model acute oral toxicity (e.g., LD₅₀) and prioritize experimental validation .
  • In Vitro Assays : Conduct MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity .
  • Threshold Limits : If conflicting SDS classifications exist (e.g., Category 4 vs. unclassified), adopt the stricter guideline (Category 4: LD₅₀ 300–2000 mg/kg) .

Q. Which advanced analytical methods are suitable for impurity profiling in synthesized batches?

Answer:

  • HPLC-MS : Detect trace impurities (e.g., de-Boc byproducts) with C18 columns and acetonitrile/water gradients .
  • GC-FID : Quantify residual solvents (e.g., DCM) below ICH Q3C limits (600 ppm) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in crystalline impurities .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) or receptors. Focus on sulfur’s role in hydrophobic interactions .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS) .
  • QSAR Models : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity data .

Q. What are the best practices for scaling up synthesis while maintaining reproducibility?

Answer:

  • Process Optimization :
    • Batch vs. Flow Chemistry : Transition from batch to continuous flow for exothermic reactions (e.g., Boc protection) to improve heat dissipation .
    • Catalyst Recycling : Immobilize Pd catalysts on silica to reduce metal leaching .
  • Quality Control :
    • PAT Tools : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
    • DoE Approaches : Use factorial designs to optimize temperature, solvent ratio, and catalyst loading .

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